molecular formula C30H42N2O5 B12033530 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 769149-63-5

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12033530
CAS No.: 769149-63-5
M. Wt: 510.7 g/mol
InChI Key: RPZHOBUNQYFVTB-UQRQXUALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways, which could include enzymes, receptors, or other proteins .

Biological Activity

4-(2-Tetradecanoylcarbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenyl ring substituted with a tetradecanoyl group and a methoxybenzoate moiety. Its molecular formula is C20H29N3O4C_{20}H_{29}N_3O_4, which suggests significant lipophilicity due to the long aliphatic chain, potentially influencing its biological activity.

Anticancer Activity

Research has indicated that derivatives of similar structures exhibit promising anticancer properties. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluating the cytotoxic effects of various benzoate derivatives found that certain structural modifications significantly enhanced their efficacy against breast cancer cell lines (MCF-7). The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate potency .

Antibacterial Activity

The antibacterial potential of compounds with similar structural features has been documented. For example, studies have demonstrated that benzophenone derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.

  • Research Findings : In vitro assays showed that certain analogs exhibited low micromolar inhibition against Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial DNA processes, which is a validated target for antibiotic development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in cellular processes.
  • Cell Membrane Interaction : The long hydrophobic chain may facilitate interaction with cellular membranes, enhancing permeability and bioactivity.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, based on the structure and related compounds:

  • Absorption : Likely high due to lipophilicity.
  • Distribution : Expected to be widespread due to the ability to cross lipid membranes.
  • Metabolism : Possible hepatic metabolism, typical for compounds with similar structures.
  • Excretion : Predominantly through renal pathways.

Data Tables

Biological ActivityIC50 Value (µM)Reference
Anticancer (MCF-7)10 - 50
Antibacterial (E. coli)Low micromolar

Properties

CAS No.

769149-63-5

Molecular Formula

C30H42N2O5

Molecular Weight

510.7 g/mol

IUPAC Name

[4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C30H42N2O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-29(33)32-31-23-24-16-19-26(20-17-24)37-30(34)25-18-21-27(35-2)28(22-25)36-3/h16-23H,4-15H2,1-3H3,(H,32,33)/b31-23+

InChI Key

RPZHOBUNQYFVTB-UQRQXUALSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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